
1-Phenethylpiperidin-4-amine
Overview
Description
1-Phenethylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-Phenethylpiperidin-4-amine is a synthetic compound that has been identified as a promising candidate for antifungal activity . The primary targets of this compound are the fungal species Candida spp. and Aspergillus spp. . These fungi are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a potential therapeutic agent.
Mode of Action
It is known that the compound interacts with its targets by affecting the biosynthesis ofergosterol , a key component of fungal cell membranes . This interaction disrupts the normal function of the cell membrane, leading to inhibited growth of the fungi.
Biochemical Pathways
The compound’s effect on ergosterol biosynthesis suggests that it impacts the mevalonate pathway , which is responsible for the production of ergosterol in fungi . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The downstream effects of this disruption include inhibited fungal growth and potential eradication of the fungal infection.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . This results in a decrease in the population of the targeted fungi, potentially leading to the resolution of the fungal infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature. For example, the compound’s storage temperature is recommended to be 4°C to maintain its stability
Biochemical Analysis
Biochemical Properties
1-Phenethylpiperidin-4-amine interacts with various enzymes and proteins. It has been identified as a promising candidate for further development based on its in vitro antifungal activity against Candida spp. and Aspergillus spp
Cellular Effects
It has been shown to have an impact on ergosterol and cholesterol biosynthesis in fungal cells . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules involved in ergosterol biosynthesis
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is known to impact ergosterol biosynthesis in fungal cells
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenethylpiperidin-4-amine can be synthesized through several methods. One common route involves the reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the imine product with sodium borohydride . Another method involves the reaction of phenethyl bromide with 4-piperidinone in the presence of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving the use of advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Phenethylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Phenethylpiperidin-4-amine can be compared with other similar compounds, such as:
4-Anilino-N-phenethylpiperidine (4-ANPP): A precursor to fentanyl and related analogs.
N-Phenethyl-4-piperidinone: Another intermediate used in the synthesis of various pharmaceuticals.
Uniqueness
What sets this compound apart is its versatility in chemical reactions and its wide range of applications in different fields. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Conclusion
This compound is a significant compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules and pharmaceutical compounds.
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444078 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51448-56-7 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-phenylethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 1-phenethylpiperidin-4-amine's antifungal activity?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts fungal ergosterol biosynthesis. [] This conclusion stems from analyzing the sterol patterns of fungi treated with the compound. The analysis revealed alterations consistent with the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. [] Disrupting ergosterol biosynthesis can impact fungal cell membrane integrity and function, ultimately leading to growth inhibition or cell death.
Q2: What are the implications of the structural similarities between this compound and existing antifungal agents?
A2: this compound shares structural similarities with known antifungal agents like fenpropidin and fenpropimorph, which contain piperidine and morpholine rings, respectively. [] This structural similarity, coupled with the observed antifungal activity, makes this compound a promising candidate for further development. Exploring its structure-activity relationship could reveal modifications that enhance its potency and spectrum of activity against various fungal pathogens.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
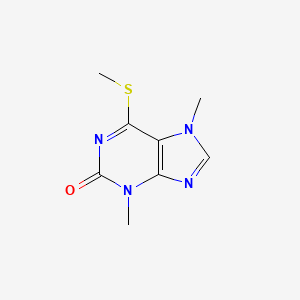


![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)

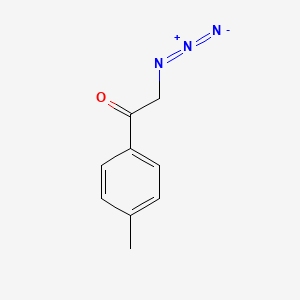

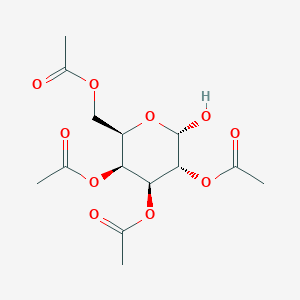

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)

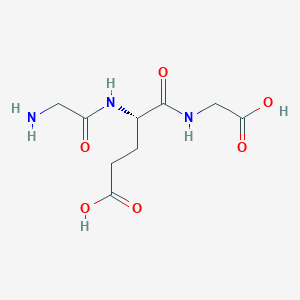
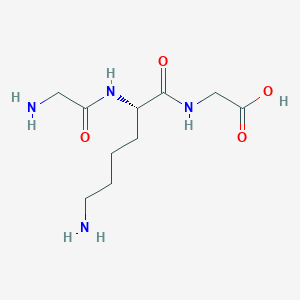
![2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid](/img/structure/B1337363.png)
